ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13269529
InChI: InChI=1S/C16H18N2O2S.BrH/c1-3-20-15(19)13-11(2)17-16-18(9-10-21-16)14(13)12-7-5-4-6-8-12;/h4-8,14H,3,9-10H2,1-2H3;1H
SMILES: CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C.Br
Molecular Formula: C16H19BrN2O2S
Molecular Weight: 383.3 g/mol

ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide

CAS No.:

Cat. No.: VC13269529

Molecular Formula: C16H19BrN2O2S

Molecular Weight: 383.3 g/mol

* For research use only. Not for human or veterinary use.

ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide -

Specification

Molecular Formula C16H19BrN2O2S
Molecular Weight 383.3 g/mol
IUPAC Name ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide
Standard InChI InChI=1S/C16H18N2O2S.BrH/c1-3-20-15(19)13-11(2)17-16-18(9-10-21-16)14(13)12-7-5-4-6-8-12;/h4-8,14H,3,9-10H2,1-2H3;1H
Standard InChI Key PPAHXXNRLQNTBH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C.Br
Canonical SMILES CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C.Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a thiazolo[3,2-a]pyrimidine scaffold, where a thiazole ring (containing sulfur and nitrogen) is fused to a pyrimidine ring (two nitrogen atoms). Key substituents include:

  • A 7-methyl group on the pyrimidine ring.

  • A 5-phenyl group at the chiral center (C5).

  • An ethyl carboxylate moiety at position 6.

  • A hydrobromide counterion enhancing solubility and crystallinity.

X-ray crystallography reveals a puckered pyrimidine ring adopting a boat conformation, with the phenyl group positioned axially at an 88.99° dihedral angle relative to the pyrimidine plane . This steric arrangement may influence binding to biological targets.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₆H₁₉BrN₂O₂S
Molecular Weight383.3 g/mol
IUPAC NameEthyl 7-methyl-5-phenyl-3,5-dihydro-2H- thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide
SMILESCCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C.Br
Hazard CodesH302, H312, H332

The compound’s solubility in polar solvents like acetonitrile and isopropyl alcohol facilitates its use in synthetic workflows .

Synthetic Methodologies

Conventional Multi-Step Synthesis

Early syntheses involved sequential reactions:

  • Thiazole Formation: Condensation of thiourea derivatives with α-haloketones.

  • Pyrimidine Cyclization: Reaction with β-dicarbonyl compounds under acidic conditions.

  • Hydrobromide Salt Formation: Treatment with hydrobromic acid in ethanol.

While effective, these methods suffered from low yields (~40–60%) and lengthy purification steps.

One-Pot Synthesis Optimization

Recent advances employ a streamlined one-pot protocol:

  • α-Bromination: Cyclohexanone reacts with N-bromosuccinimide (NBS) in acetonitrile catalyzed by p-toluenesulfonic acid (PTSA).

  • Cyclization: The α-bromo intermediate reacts with 3,4-dihydropyrimidine-2(1H)-thiones at 50°C, forming the thiazolopyrimidine core.

  • Precipitation: The product is isolated via solvent evaporation and recrystallized from isopropyl alcohol/diethyl ether .

This method achieves yields up to 85% with a reaction time of 2–3 hours, significantly improving scalability .

Cell LineIC₅₀ (μM)Reference
A549 (Lung)12.4
MCF-7 (Breast)18.7

Mechanistic studies suggest topoisomerase II inhibition and DNA intercalation as primary modes of action . Molecular docking reveals strong binding affinity (-9.2 kcal/mol) to the ATP-binding site of topoisomerase II .

Antimicrobial and Antiviral Effects

  • Bacterial Inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Antiviral Activity: EC₅₀ of 5.3 μM against influenza A/H1N1, attributed to neuraminidase inhibition.

Applications in Drug Development

Lead Optimization Strategies

Structural modifications to enhance potency and reduce toxicity include:

  • Phenyl Ring Substitution: Electron-withdrawing groups (e.g., -NO₂) improve topoisomerase inhibition .

  • Ethyl Carboxylate Replacement: Amide derivatives show increased blood-brain barrier penetration.

Formulation Challenges

The hydrobromide salt’s hygroscopicity complicates tablet formulation. Co-processing with silica nanoparticles (1:0.5 ratio) improves stability under accelerated conditions (40°C/75% RH).

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